4-Chloro-6-(4-(1,1-difluoroethyl)piperidin-1-yl)pyrimidine
Description
4-Chloro-6-(4-(1,1-difluoroethyl)piperidin-1-yl)pyrimidine is a pyrimidine derivative featuring a chloro substituent at position 4 and a 4-(1,1-difluoroethyl)piperidin-1-yl group at position 4. Its structural design combines a pyrimidine core with a fluorinated piperidine moiety, which enhances metabolic stability and target binding affinity.
Properties
IUPAC Name |
4-chloro-6-[4-(1,1-difluoroethyl)piperidin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClF2N3/c1-11(13,14)8-2-4-17(5-3-8)10-6-9(12)15-7-16-10/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQKBDYUEBLTHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C2=CC(=NC=N2)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-6-(4-(1,1-difluoroethyl)piperidin-1-yl)pyrimidine is a synthetic organic compound belonging to the pyrimidine class, characterized by a chloro group and a piperidine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in relation to central nervous system disorders and other therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The binding of 4-Chloro-6-(4-(1,1-difluoroethyl)piperidin-1-yl)pyrimidine to these targets can modulate their activity, leading to various biological effects. Research indicates that it may influence pathways associated with neurotransmitter systems, potentially offering therapeutic benefits in treating conditions such as depression and anxiety disorders.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of compounds related to piperidine derivatives. For instance, a series of 2-piperidin-4-yl-benzimidazoles demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that similar piperidine-containing compounds may exhibit comparable effects .
Central Nervous System Effects
The compound’s structural features suggest potential interactions with G-protein-coupled receptors (GPCRs), which are critical in the modulation of various neurological functions. Agonists targeting GPCRs have been shown to stimulate insulin release and influence metabolic processes, indicating that 4-Chloro-6-(4-(1,1-difluoroethyl)piperidin-1-yl)pyrimidine could play a role in the management of metabolic disorders like type 2 diabetes .
Case Studies
| Study | Findings | Reference |
|---|---|---|
| Study on piperidine derivatives | Identified broad-spectrum antibacterial activity | |
| Evaluation of GPR119 agonists | Demonstrated efficacy in rodent models for diabetes treatment |
Research Applications
4-Chloro-6-(4-(1,1-difluoroethyl)piperidin-1-yl)pyrimidine serves as a valuable building block in medicinal chemistry. Its applications include:
- Medicinal Chemistry : Utilized in the synthesis of novel pharmaceutical agents targeting various diseases.
- Chemical Biology : Acts as a probe for studying biological mechanisms and enzyme interactions.
- Industrial Applications : Employed in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 1,1-difluoroethyl group in the target compound introduces moderate electronegativity and lipophilicity, which may enhance membrane permeability compared to the methyl group in but reduce it relative to the trifluoromethyl group in .
- Aromatic vs.
Therapeutic and Pharmacological Insights
- Anti-TB Activity: The target compound and its analog 6-((4-(2,3-dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione are both implicated in TB treatment, targeting mycobacterial energy pathways. The difluoroethyl group may confer resistance to oxidative metabolism, extending half-life compared to non-fluorinated analogs.
- Synergistic Combinations : Patent data highlight the use of the target compound in combination with bedaquiline, leveraging dual inhibition of ATP synthase and cytochrome bc1 complexes. This contrasts with the standalone use of simpler analogs like , which lack documented combination efficacy.
Preparation Methods
General Synthetic Strategy
The core synthetic approach to this class of compounds relies on the selective displacement of chlorine atoms on a dichloropyrimidine scaffold by nucleophilic amines. The key intermediate is often 4,6-dichloropyrimidine or related electrophilic pyrimidine derivatives such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, which allow for controlled substitution at either the 4- or 6-position depending on reaction conditions and nucleophile nature.
Preparation of 4-Chloro-6-(piperidin-1-yl)pyrimidine Core
Starting Material: 4,6-dichloropyrimidine or 4,6-dichloro-2-(methylsulfonyl)pyrimidine is commonly used as the electrophilic pyrimidine precursor.
Selective Substitution: Piperidine or substituted piperidines are employed as nucleophiles to selectively displace the chlorine at the 6-position, while retaining the chlorine at the 4-position. This selectivity is achieved by controlling the base, solvent, and reaction temperature.
Typical Conditions: Reactions are carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile with mild bases like 2,6-lutidine or sodium bicarbonate to facilitate nucleophilic aromatic substitution without extensive byproduct formation.
Example: Reaction of 4,6-dichloropyrimidine with piperidine under mild base and DMSO solvent yields 4-chloro-6-piperidin-1-ylpyrimidine with high selectivity and yield.
Introduction of the 1,1-Difluoroethyl Group on Piperidine
Difluoroethylation: The 1,1-difluoroethyl substituent on the piperidine nitrogen is introduced either by using a pre-substituted piperidine (i.e., 4-(1,1-difluoroethyl)piperidine) as the nucleophile in the substitution step or by subsequent alkylation of the piperidinyl nitrogen in the 4-chloro-6-piperidin-1-ylpyrimidine intermediate.
Alkylation Methods: Alkylation typically involves reaction with 1,1-difluoroethyl halides (e.g., 1,1-difluoroethyl bromide or chloride) under basic conditions. The reaction is performed in solvents such as acetonitrile or DMF, with bases like potassium carbonate to deprotonate the piperidine nitrogen and promote nucleophilic substitution.
Considerations: Due to the electron-withdrawing effect of the difluoro group, reaction conditions must be optimized to prevent side reactions and ensure high regioselectivity and yield.
Summary of Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Base | Yield (%) | Notes |
|---|---|---|---|---|---|
| Selective substitution at C6 | 4,6-dichloropyrimidine + piperidine | DMSO or Acetonitrile | 2,6-Lutidine or NaHCO3 | 85-95 | High selectivity for displacement at C6 |
| Alkylation of piperidine N | 4-chloro-6-piperidin-1-ylpyrimidine + 1,1-difluoroethyl halide | Acetonitrile or DMF | K2CO3 or similar | 70-85 | Requires careful control to avoid overalkylation |
Literature and Patent Insights
Patent WO2014084778A1 describes pyrimidine derivatives and processes for their preparation that include substitution reactions on halogenated pyrimidines with various amines, supporting the use of nucleophilic aromatic substitution for preparing 4-chloro-6-substituted pyrimidines.
Research literature indicates that the use of mild bases and polar aprotic solvents favors selective displacement of chlorine at the 6-position by secondary amines such as piperidine, while the chlorine at the 4-position remains intact for further functionalization.
Chemoselective substitution studies show that the reaction conditions can be tuned to achieve high yields and selectivity, with 2,6-lutidine and DMSO identified as optimal base and solvent, respectively.
Analytical and Purity Considerations
The intermediates and final compounds are typically characterized by NMR spectroscopy, mass spectrometry, and chromatographic purity assessment.
Rotameric forms may be observed in NMR spectra due to restricted rotation around the pyrimidine-nitrogen bond, especially in heteroaromatic amines, which necessitates careful spectral interpretation.
Q & A
Q. What are the recommended safety protocols for handling 4-Chloro-6-(4-(1,1-difluoroethyl)piperidin-1-yl)pyrimidine in laboratory settings?
- Methodological Answer : Researchers must wear nitrile gloves, protective eyewear, and lab coats to avoid skin/eye contact. Use fume hoods for volatile steps, and store waste in sealed containers labeled for halogenated organics. Waste should be disposed via licensed hazardous waste facilities to prevent environmental contamination .
Q. What synthetic methodologies are commonly employed for the preparation of this compound?
- Methodological Answer : A one-pot synthesis approach is typical, using p-toluenesulfonic acid as a catalyst for cyclocondensation of intermediates like substituted piperidines and chloropyrimidine precursors. Multi-step routes may involve nucleophilic substitution at the 4-chloro position of pyrimidine with a pre-synthesized 4-(1,1-difluoroethyl)piperidine moiety. Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) ensures high purity .
Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the pyrimidine ring (δ 8.5–9.0 ppm for H-2/H-5), piperidine protons (δ 1.5–3.0 ppm), and difluoroethyl group (δ 1.8–2.2 ppm, split due to CF₂ coupling).
- HRMS : Confirm molecular ion ([M+H]⁺) and isotopic patterns for chlorine/fluorine.
- X-ray crystallography (if crystalline): Resolve bond angles and spatial arrangement of substituents .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthetic yield?
- Methodological Answer :
- Catalyst Screening : Test Brønsted/Lewis acids (e.g., p-TsOH, ZnCl₂) for cyclization efficiency.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution, while ethanol/water mixtures improve solubility of intermediates.
- Temperature Control : Gradual heating (60–80°C) minimizes side reactions like over-fluorination .
Q. What strategies resolve discrepancies between computational predictions and experimental spectral data?
- Methodological Answer :
- DFT Calculations : Compare optimized geometries (e.g., Gaussian09) with experimental NMR shifts. Adjust dihedral angles if piperidine-pyrimidine torsion deviates.
- Dynamic Effects : Account for solvent polarity in simulations (e.g., IEF-PCM model) to match observed splitting in ¹⁹F NMR .
Q. How should contradictory biological activity results be analyzed across assay systems?
- Methodological Answer :
- Dose-Response Curves : Replicate assays with standardized concentrations (e.g., 1–100 µM) to identify potency thresholds.
- Assay Validation : Confirm target specificity using knockout cell lines or competitive inhibitors. Cross-reference with structurally similar pyrimidines showing consistent activity .
Q. What methodologies are recommended for elucidating the crystal structure of derivatives?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., dichloromethane/hexane). Resolve disorder in flexible piperidine/difluoroethyl groups using SHELXL refinement.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···F contacts) influencing packing .
Q. How can computational modeling enhance pharmacological property prediction?
- Methodological Answer :
- ADME Prediction : Use SwissADME to assess logP (target <3), topological polar surface area (<140 Ų), and CYP450 inhibition.
- Docking Studies (AutoDock Vina) : Model binding to targets (e.g., kinase ATP pockets) by aligning the pyrimidine core with hinge-region residues .
Data Contradiction and Stability Analysis
Q. How to address conflicting solubility data in different solvent systems?
- Methodological Answer :
Q. What are key considerations in designing stability studies under varying conditions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
